molecular formula C26H46N4O14 B11928296 Azido-PEG10-CH2CO2-NHS

Azido-PEG10-CH2CO2-NHS

Cat. No.: B11928296
M. Wt: 638.7 g/mol
InChI Key: DGZJUQVIBLXHGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG10-CH2CO2-NHS is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and various functional groups. The synthesis typically involves the following steps:

    PEGylation: Polyethylene glycol is reacted with a suitable azide precursor to introduce the azide functional group.

    Activation: The azido-PEG is then activated with N-hydroxysuccinimide (NHS) to form the NHS ester.

The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), and the reactions are typically carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in specialized facilities equipped with advanced equipment for large-scale synthesis and purification .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG10-CH2CO2-NHS undergoes several types of chemical reactions, including:

    Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkyne groups such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Utilizes strained alkyne groups like DBCO or BCN.

Major Products

The major products formed from these reactions are stable triazole linkages, which are commonly used in bioconjugation and labeling applications .

Scientific Research Applications

Azido-PEG10-CH2CO2-NHS has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.

    Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.

    Medicine: Utilized in drug delivery systems and the development of targeted therapies.

    Industry: Applied in the production of advanced materials and nanotechnology

Mechanism of Action

Azido-PEG10-CH2CO2-NHS exerts its effects through its functional groups:

    Azide Group: Participates in click chemistry reactions to form stable triazole linkages.

    NHS Ester: Reacts with primary amines to form stable amide bonds, facilitating the conjugation of the compound to various biomolecules.

These reactions enable the compound to serve as a versatile linker in the synthesis of complex molecules and bioconjugates .

Comparison with Similar Compounds

Similar Compounds

  • Azido-PEG4-CH2CO2-NHS
  • Azido-PEG8-CH2CO2-NHS
  • Azido-PEG12-CH2CO2-NHS

Uniqueness

Azido-PEG10-CH2CO2-NHS is unique due to its specific PEG chain length (10 ethylene glycol units), which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring a longer linker, such as the synthesis of PROTACs and other complex bioconjugates .

Properties

Molecular Formula

C26H46N4O14

Molecular Weight

638.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C26H46N4O14/c27-29-28-3-4-34-5-6-35-7-8-36-9-10-37-11-12-38-13-14-39-15-16-40-17-18-41-19-20-42-21-22-43-23-26(33)44-30-24(31)1-2-25(30)32/h1-23H2

InChI Key

DGZJUQVIBLXHGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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